2-Propyl-2-heptenyl acetate

Catalog No.
S14300938
CAS No.
53735-50-5
M.F
C12H22O2
M. Wt
198.30 g/mol
Availability
In Stock
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2-Propyl-2-heptenyl acetate

CAS Number

53735-50-5

Product Name

2-Propyl-2-heptenyl acetate

IUPAC Name

2-propylhept-2-enyl acetate

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

InChI

InChI=1S/C12H22O2/c1-4-6-7-9-12(8-5-2)10-14-11(3)13/h9H,4-8,10H2,1-3H3

InChI Key

DOKHOJPVBMMDKY-UHFFFAOYSA-N

Canonical SMILES

CCCCC=C(CCC)COC(=O)C

2-Propyl-2-heptenyl acetate is an organic compound classified as an ester. Its molecular formula is C12H22O2C_{12}H_{22}O_2 and it features a characteristic structure that includes a heptene chain and an acetate functional group. This compound is known for its fruity aroma, making it valuable in the fragrance and flavor industries. The compound's unique structure allows it to exhibit various chemical properties that are significant in both industrial and biological contexts.

  • Hydrolysis: This reaction can occur under acidic or basic conditions, breaking down the ester into its corresponding alcohol and carboxylic acid. For example, under acidic conditions, the hydrolysis of 2-Propyl-2-heptenyl acetate yields 2-propanol and heptenoic acid .
  • Transesterification: This process involves exchanging the alkoxy group of the ester with another alcohol, which can be catalyzed by acids or bases. This reaction is relevant in biodiesel production and other applications where modified esters are needed .

The synthesis of 2-Propyl-2-heptenyl acetate typically involves the esterification reaction between acetic acid and 2-propanol or a related alcohol. This process can be facilitated by using acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The general reaction is as follows:

Acetic Acid+AlcoholAcid CatalystEster+Water\text{Acetic Acid}+\text{Alcohol}\xrightarrow{\text{Acid Catalyst}}\text{Ester}+\text{Water}

This method is efficient for producing esters on an industrial scale, particularly in the flavor and fragrance industries.

2-Propyl-2-heptenyl acetate finds various applications:

  • Flavoring Agent: Due to its pleasant aroma, it is commonly used in food products to impart fruity flavors.
  • Fragrance Component: It is utilized in perfumes and scented products for its appealing scent profile.
  • Solvent: This compound can serve as a solvent in various chemical processes due to its ability to dissolve organic materials effectively .

Several compounds share structural similarities with 2-Propyl-2-heptenyl acetate. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
Propyl AcetateC5H10O2C_5H_{10}O_2Commonly used as a solvent; fruity odor
Isopropyl AcetateC5H10O2C_5H_{10}O_2Used as a solvent; slightly less soluble in water
Butyl AcetateC6H12O2C_6H_{12}O_2Known for its sweet smell; widely used in coatings
Ethyl AcetateC4H8O2C_4H_{8}O_2Common solvent; sweet smell; used in nail polish removers

Uniqueness of 2-Propyl-2-heptenyl Acetate

What sets 2-Propyl-2-heptenyl acetate apart from these similar compounds is its longer carbon chain structure, which contributes to its distinctive aroma profile and potential applications in specialized flavoring and fragrance formulations. Its unique position within the ester family allows it to exhibit specific sensory characteristics that are not found in shorter-chain esters.

2-Propyl-2-heptenyl acetate (CAS No. 53735-50-5) first appeared in chemical databases in the late 20th century, coinciding with advancements in esterification and hydroformylation technologies. Its synthesis is rooted in the broader development of oxo alcohols, which gained prominence in the 1990s through the LP OxoSM Process, a low-pressure hydroformylation method co-developed by Johnson Matthey and Dow Chemical. While this process initially targeted plasticizer alcohols like 2-propylheptanol, its principles laid the groundwork for synthesizing unsaturated esters such as 2-propyl-2-heptenyl acetate.

Non-mevalonate Terpene Pathway Analogies in Acetate Ester Biosynthesis

The biosynthesis of alkenyl acetate esters like 2-propyl-2-heptenyl acetate shares fundamental mechanistic principles with the non-mevalonate pathway, also known as the methylerythritol phosphate pathway [6] [7]. This pathway, which operates in plastids of higher plants, provides a framework for understanding how complex branched-chain compounds are assembled through sequential enzymatic transformations [8].

The non-mevalonate pathway begins with the condensation of pyruvate and glyceraldehyde 3-phosphate by 1-deoxyxylulose 5-phosphate synthase, requiring thiamine diphosphate as a cofactor [8]. This initial step parallels the branched-chain formation mechanisms observed in acetate ester biosynthesis, where pyruvate-derived intermediates undergo similar condensation reactions [9]. The subsequent conversion of 1-deoxyxylulose 5-phosphate to 2-C-methyl-D-erythritol 4-phosphate by 1-deoxyxylulose 5-phosphate reductoisomerase involves both rearrangement and reduction steps, demonstrating the complex transformations required for branched-chain metabolite formation [8].

The pathway continues through the formation of 4-diphosphocytidyl-2-C-methyl-D-erythritol by the corresponding synthase, followed by phosphorylation to yield 4-diphosphocytidyl-2-C-methyl-D-erythritol 2-phosphate [8]. These phosphorylated intermediates undergo cyclization to form 2-C-methyl-D-erythritol 2,4-cyclodiphosphate, which serves as substrate for the iron-sulfur cluster enzymes IspG and IspH [10]. The iron-sulfur cluster enzymes are particularly sensitive to oxidative stress conditions, leading to accumulation of methylerythritol cyclodiphosphate as a signaling molecule [10].

Table 1: Non-Mevalonate Pathway Enzyme Characteristics

EnzymeReactionCofactorLocalizationFunction
1-deoxyxylulose 5-phosphate synthasePyruvate + GAP → 1-DXPThiamine diphosphatePlastidInitial condensation
1-deoxyxylulose 5-phosphate reductoisomerase1-DXP → MEPNADPH, Mn²⁺/Co²⁺/Mg²⁺PlastidRearrangement/reduction
4-diphosphocytidyl-2-C-methyl-D-erythritol synthaseMEP + CTP → CDP-MECTPPlastidCDP intermediate formation
4-diphosphocytidyl-2-C-methyl-D-erythritol kinaseCDP-ME + ATP → CDP-ME-2PATPPlastidPhosphorylation
IspG (Fe-S cluster enzyme)MEcDP → HMBPPNADPH, Fe-S clusterPlastidCyclic intermediate processing
IspH (Fe-S cluster enzyme)HMBPP → IPP + DMAPPNADPH, Fe-S clusterPlastidFinal IPP/DMAPP formation

The analogies between the non-mevalonate pathway and acetate ester biosynthesis extend to the utilization of activated precursors and the requirement for reducing equivalents [11]. Both pathways employ nicotinamide adenine dinucleotide phosphate as a reducing agent and involve multiple phosphorylated intermediates that serve as activated building blocks [8] [6]. The compartmentalization of these processes in plastids reflects the specialized metabolic environment required for complex secondary metabolite biosynthesis [7].

The branched-chain acetate ester biosynthesis pathway demonstrates similar principles through its derivation from pyruvate via the L-valine biosynthesis pathway [9]. The conversion of pyruvate to 2-ketoisovalerate parallels the initial steps of the non-mevalonate pathway in utilizing pyruvate as a central precursor [9]. The subsequent elongation through the LeuABCD operon-mediated ketoacid elongation cycle mirrors the iterative nature of terpene biosynthesis, where carbon chains are systematically extended [9].

Enzymatic Mechanisms for Alkenyl Acetate Formation in Plant Systems

The formation of alkenyl acetates like 2-propyl-2-heptenyl acetate requires the coordinated action of multiple enzyme systems that generate both the alcohol precursor and facilitate its acetylation [4]. The primary enzymatic mechanism involves alcohol acetyltransferases, which belong to the BAHD family of acyltransferases and catalyze the transfer of acetyl groups from acetyl-coenzyme A to alcohol substrates [12].

Alcohol acetyltransferases demonstrate remarkable substrate specificity and stereoselectivity in their catalytic mechanisms [13]. Studies on Origanum dayi alcohol acetyltransferase revealed a 30-fold higher maximum velocity for (R)-linalool compared to the (S)-enantiomer, demonstrating the enzyme's ability to discriminate between enantiomeric substrates [13]. This enantioselectivity results from specific amino acid residues in the active site that create an asymmetric binding environment [13].

The catalytic mechanism of alcohol acetyltransferases follows a sequential ordered mechanism where acetyl-coenzyme A binds first, followed by the alcohol substrate [14]. The conserved HXXXD motif contains a catalytic histidine residue that acts as a general base, facilitating nucleophilic attack by the alcohol hydroxyl group on the carbonyl carbon of the acetyl-coenzyme A thioester [4] [14]. The aspartic acid residue in the motif stabilizes the histidine through hydrogen bonding, maintaining the proper geometry for catalysis [4].

Table 2: Alcohol Acetyltransferase Enzyme Characteristics in Plant Systems

Enzyme SourceSubstrate SpecificityKm acetyl-CoA (μM)Vmax relativeOptimal pHOptimal Temp (°C)
Origanum dayi(R)-linalool specific-30-fold higher for (R)-linalool--
Origanum majoranaBoth (R)- and (S)-linalool-No difference--
Cymbopogon martiniiPrimary aliphatic alcohols ≥C₆-kcat/Km 300-700 M⁻¹s⁻¹7.530
Saccharomyces cerevisiae Atf1pEthanol, isoamyl, isobutyl alcohols45179 nmol/min/mg protein--
Lavandula x intermedia LiAATase1Various alcohols--7.530
Lavandula x intermedia LiAATase2Various alcohols--7.530

The substrate specificity of alcohol acetyltransferases extends to various chain lengths and structural features [12]. The geraniol acetyltransferase from Cymbopogon martinii demonstrates broad substrate acceptance for primary aliphatic alcohols with carbon chains of six or more carbons, indicating the enzyme's capacity to accommodate the structural requirements of 2-propyl-2-heptenyl acetate formation [12]. The enzyme exhibits relaxed conservation in certain motifs, such as the DFGWG sequence, suggesting evolutionary flexibility that allows substrate promiscuity while maintaining catalytic efficiency [12].

The formation of the alkenyl alcohol precursor requires the coordinated action of fatty acid elongation enzymes and desaturases [15] [16]. Ketoacyl-coenzyme A synthases play a crucial role in determining chain length and degree of saturation by utilizing monounsaturated acyl-coenzyme A primers [15] [16]. The PotriKCS1 enzyme from Populus trichocarpa demonstrates the ability to elongate monounsaturated fatty acids, leading to the accumulation of alkenes in cuticular waxes [16].

The acetyl-coenzyme A substrate for acetyltransferases originates from multiple biosynthetic pathways within plant cells [17] [18]. The plastidic pyruvate dehydrogenase complex provides the major source of acetyl-coenzyme A for plastidic metabolism, while ATP-citrate lyase generates cytosolic acetyl-coenzyme A pools [18]. Acetyl-coenzyme A synthetase and acetate non-utilizing 1 function redundantly to maintain acetate homeostasis and prevent accumulation of excess acetate [17].

Table 3: Acetyl-CoA Generating Enzyme Systems in Plants

Enzyme SystemLocalizationPrimary FunctionSubstrateProductMetabolic Role
Acetyl-CoA synthetasePlastidAcetate activationAcetate + CoA + ATPAcetyl-CoA + AMP + PPiFatty acid biosynthesis
Plastidic pyruvate dehydrogenase complexPlastidMajor plastidic acetyl-CoA sourcePyruvate + CoA + NAD⁺Acetyl-CoA + CO₂ + NADHPrimary fatty acid source
ATP-citrate lyaseCytosolCytosolic acetyl-CoA generationCitrate + CoA + ATPAcetyl-CoA + OxaloacetateWax/essential oil precursor
Acetaldehyde dehydrogenaseMultiple compartmentsAcetaldehyde oxidationAcetaldehyde + NAD⁺Acetate + NADHEthanol detoxification
Pyruvate decarboxylaseCytosolPyruvate decarboxylationPyruvateAcetaldehyde + CO₂Hypoxia response
Acetate non-utilizing 1PeroxisomeAcetate activationAcetate + CoA + ATPAcetyl-CoA + AMP + PPiAcetate homeostasis

The enzymatic formation of alkenyl acetates involves precise control of reaction conditions and cofactor availability [19] [20]. Terpene synthases, which share mechanistic similarities with the enzymes involved in alkenyl alcohol formation, typically exhibit optimal activity at pH 6.5-7.5 and temperatures around 30°C [19]. The PamTps1 linalool/nerolidol synthase demonstrated Michaelis-Menten constant values of 16.72 ± 1.32 μM and catalytic efficiency of 9.57 × 10⁻³ μM⁻¹s⁻¹ for geranyl pyrophosphate, indicating the kinetic parameters typical of secondary metabolite biosynthetic enzymes [19].

The synthesis of 2-propyl-2-heptenyl acetate relies fundamentally on the efficient preparation of its alkene intermediate, 2-propyl-2-heptenal, through solid base-catalyzed dimerization processes [1] [2]. These heterogeneous catalytic systems provide significant advantages over homogeneous alternatives, including simplified product separation, catalyst reusability, and reduced environmental impact [3] [4].
The most extensively studied solid base catalysts for alkene dimerization include magnesium oxide, calcium oxide, zinc oxide, and mixed metal oxide systems such as magnesium-aluminum and zinc-aluminum composites [1] [2] [5]. Research has demonstrated that magnesium oxide exhibits exceptional catalytic performance, achieving 91% conversion rates with 52% selectivity toward the desired dimerization products [5] [6]. The catalytic mechanism involves the generation of basic sites on the oxide surface that facilitate enolate formation through deprotonation of the alpha-hydrogen atoms in aldehydes, subsequently promoting carbon-carbon bond formation via nucleophilic attack on carbonyl groups [2] [7].

Titanium dioxide in its anatase form represents a particularly noteworthy catalyst for valeraldehyde self-condensation reactions [8]. Under optimized conditions of 190°C with 15 weight percent catalyst loading for 10 hours, nano-titanium dioxide (anatase) achieved remarkable performance metrics: 94.6% valeraldehyde conversion, 93.7% yield of 2-propyl-2-heptenal, and 99.1% selectivity [8]. This exceptional selectivity distinguishes titanium dioxide from other solid base systems, which typically exhibit selectivities in the 46-52% range [5] [6].

The surface properties of these solid base catalysts play a crucial role in determining their catalytic efficacy [1] [7]. Acid-base characterization studies using temperature-programmed desorption of ammonia and carbon dioxide have revealed that the balance between acidic and basic sites significantly influences both conversion rates and product selectivity [8] [6]. Catalysts with higher basic site concentrations generally promote faster aldol condensation reactions, while the presence of moderate acidity helps control side reactions and improve selectivity toward the desired dimeric products [2] [5].

Mixed metal oxide systems, particularly magnesium-aluminum and zinc-aluminum composites prepared through co-precipitation methods, demonstrate enhanced catalytic stability and reusability compared to single metal oxides [6] [9]. These materials maintain their catalytic activity over multiple reaction cycles, with conversion rates remaining above 80% even after four successive uses [8]. The improved stability results from the formation of spinel-type structures that resist sintering and maintain high surface area under reaction conditions [5] [6].

Temperature optimization studies have established that the optimal reaction temperature range for solid base-catalyzed dimerization lies between 80°C and 120°C [5] [6]. At temperatures below 80°C, reaction rates become prohibitively slow, while temperatures exceeding 120°C promote undesirable side reactions including over-condensation and decomposition pathways [6] [10]. The reaction time requirements typically range from 7 to 10 hours for complete conversion, depending on the specific catalyst system employed [5] [8].

Solvent System Optimization in Acetylation Reactions

The selection and optimization of solvent systems in acetylation reactions for ester synthesis represents a critical factor influencing reaction kinetics, product yield, and environmental sustainability [11] [12]. Contemporary research has focused extensively on identifying greener alternatives to traditional chlorinated solvents while maintaining or improving reaction efficiency [13] [14].

Acetonitrile has emerged as a promising green alternative for Steglich-type esterification reactions, offering comparable rates and yields to traditional dichloromethane systems while significantly reducing environmental and health hazards [14]. Studies have demonstrated that acetonitrile-based acetylation protocols can achieve high yields for coupling various carboxylic acids with primary and secondary aliphatic alcohols, benzylic alcohols, and phenols [14]. The polarity and coordinating ability of acetonitrile facilitate the formation of activated acyl intermediates while providing sufficient solvation for reaction components [11].

Solvent-free acetylation protocols represent the most environmentally sustainable approach to ester synthesis [13] [15]. Research has shown that stoichiometric acetylation reactions can be conducted without organic solvents using acetic anhydride as both reagent and reaction medium [13]. Vanadyl sulfate (VOSO₄) has proven particularly effective as a catalyst for solvent-free acetylation, enabling 80% yields of acetate esters from phenols at room temperature with only 1% catalyst loading [13] [15]. The elimination of organic solvents dramatically reduces the environmental factor (E-factor) of the acetylation process and simplifies product isolation procedures [15].

The replacement of acetic anhydride with isopropenyl acetate offers additional environmental benefits in acetylation reactions [13] [15]. Isopropenyl acetate generates acetone as the sole byproduct, which can be easily removed through distillation, contrasting favorably with acetic anhydride systems that produce acetic acid requiring acid-base extraction procedures [13]. While isopropenyl acetate systems typically require elevated temperatures (60°C) compared to acetic anhydride reactions at room temperature, the overall process sustainability improvements justify this modification [15].

Thermodynamic modeling using PC-SAFT (Perturbed-Chain Statistical Associating Fluid Theory) has provided valuable insights into solvent effects on esterification kinetics [11]. These studies reveal that solvent interactions with reacting species significantly influence reaction rates through activity coefficient modifications. The application of thermodynamic models enables the prediction of optimal solvent systems and reduces experimental screening requirements for process optimization [11].

The dielectric properties of solvent systems play a fundamental role in acetylation reaction mechanisms [16]. Higher dielectric constant solvents facilitate enamine formation in organocatalytic acetylation processes, enhancing nucleophilicity and promoting multiple turnover in catalytic cycles [17]. Water content, even in trace amounts, significantly influences reaction outcomes by enabling reversible enamine formation essential for catalytic turnover [17].

Temperature-dependent solvent effects require careful consideration in acetylation process design [18] [19]. Continuous flow acetylation processes have demonstrated superior temperature control compared to batch systems, enabling precise optimization of reaction conditions while maintaining product quality [18]. The enhanced heat transfer capabilities of flow systems allow for more efficient removal of reaction heat, particularly important in highly exothermic acetylation reactions [18].

Novel Purification Techniques for Complex Ester Mixtures

The purification of complex ester mixtures presents significant challenges due to the similar physical and chemical properties of ester compounds and their precursors [20] [21]. Advanced purification methodologies have evolved to address these challenges, incorporating both traditional separation techniques and innovative approaches based on dynamic combinatorial chemistry and reactive distillation [22] [23].
Reactive distillation represents a breakthrough technology combining chemical reaction and separation in a single unit operation [22] [23] [24]. This approach has demonstrated exceptional utility for ester purification through metal alkoxide-catalyzed acyl exchange reactions that enable selective removal of the most volatile ester components [22]. Titanium(IV) butoxide has proven particularly effective as an acyl exchange catalyst, facilitating the conversion of complex ester libraries into simplified product mixtures through distillative self-sorting [22] [23].

The theoretical framework for reactive distillation of ester mixtures follows predictable patterns based on volatility differences [22]. Dynamic combinatorial libraries of esters can be systematically reduced in complexity through iterative distillation cycles, with the most volatile components preferentially removed while equilibrium shifts continuously replenish the distillate [22]. This process has successfully demonstrated the conversion of 16-member ester libraries into just four final products with high purity [22].

Fractional distillation remains the most widely employed technique for ester purification, taking advantage of boiling point differences between ester products and reaction byproducts [25] [26]. The effectiveness of distillation depends critically on the relative volatilities of mixture components and the presence of azeotropes [27]. Vacuum distillation is often employed for high molecular weight esters to prevent thermal decomposition while achieving effective separation [20] [28].

Liquid-liquid extraction provides an essential preliminary purification step for ester mixtures, particularly for removing acidic and basic impurities [21] [26]. The extraction protocol typically involves washing crude ester mixtures with saturated sodium carbonate solution to neutralize residual acids, followed by water washing to remove polar impurities [26] [29]. Calcium chloride treatment effectively removes residual alcohols from ethyl and methyl ester products [28].

Solid-phase extraction techniques offer enhanced selectivity for specific ester classes [30]. Aminopropyl-silica columns enable simultaneous elution of fatty acid ethyl esters and cholesteryl esters while retaining polar impurities [30]. Subsequent octadecylsilyl column chromatography provides further separation between ester types using isopropanol-water mobile phases [30]. This two-step solid-phase extraction methodology achieves 70% recovery rates for target ester compounds [30].

Crystallization procedures require careful solvent selection to prevent unwanted ester exchange reactions [28]. Solid esters must be recrystallized from non-hydroxylic solvents or from the alcohol corresponding to their alkyl group to avoid contamination through transesterification [28]. Suitable crystallization solvents include toluene, petroleum ether, and chloroform-toluene mixtures, with aqueous alcohol systems appropriate for carboxylic acid esters derived from phenols [28].

Advanced chromatographic techniques provide the highest purity levels for ester separations [30]. High-performance liquid chromatography enables isolation of individual ester species from complex mixtures with excellent resolution [30]. Gas chromatography coupled with mass spectrometry offers both analytical and preparative capabilities for ester purification and characterization [29] [31].

Process integration strategies optimize purification efficiency by combining multiple separation techniques in logical sequences [20] [32]. Industrial ester purification processes typically employ initial neutralization steps followed by water washing, drying with anhydrous salts, and final distillation under controlled conditions [20]. The addition of organic bases such as tertiary amines facilitates catalyst neutralization and simplifies separation compared to inorganic base systems [32].

The development of continuous purification processes offers significant advantages for large-scale ester production [18]. Flow-based purification systems enable precise control of residence times and separation conditions while reducing equipment footprints and energy consumption [18]. These systems demonstrate particular utility for heat-sensitive ester compounds that require gentle processing conditions to maintain product quality [18].

XLogP3

4.1

Hydrogen Bond Acceptor Count

2

Exact Mass

198.161979940 g/mol

Monoisotopic Mass

198.161979940 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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